molecular formula C25H21ClN2O4S B2890274 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866591-00-6

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2890274
CAS No.: 866591-00-6
M. Wt: 480.96
InChI Key: YWOVLBFUVZTHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a quinolinone derivative featuring:

  • A 4-chlorobenzenesulfonyl substituent at position 3 of the quinolinone core.
  • A methyl group at position 4.
  • An acetamide side chain linked to a 4-methylphenyl group at position 1.

Quinolinone derivatives are pharmacologically significant due to their structural similarity to bioactive molecules, often exhibiting antimicrobial, anticancer, or enzyme-inhibitory properties.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-3-8-19(9-4-16)27-24(29)15-28-14-23(25(30)21-13-17(2)5-12-22(21)28)33(31,32)20-10-6-18(26)7-11-20/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOVLBFUVZTHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould–Jacobs Cyclization for 6-Methylquinolin-4-One

The Gould–Jacobs reaction provides direct access to 6-methylquinolin-4-one derivatives through thermal cyclization (Scheme 1):

Reagents and Conditions

  • Starting Material : 3-Methylaniline (1) reacts with diethyl ethoxymethylidenedimalonate (2) in ethanol (80°C, 4 h)
  • Cyclization : Heating intermediate (3) in diphenyl ether (260°C, 30 min)
  • Decarboxylation : Hydrolysis with 6M HCl followed by thermal decarboxylation (200°C, 15 min)

Key Data

Step Yield Purity (HPLC)
1 78% 92%
2 65% 88%
3 91% 95%

This method produces 6-methylquinolin-4-one (4) with 46% overall yield, requiring optimization for scale-up due to high-temperature demands.

Conrad–Limpach Route for Enhanced Regiocontrol

For improved regioselectivity in polysubstituted quinolines, the Conrad–Limpach method offers advantages (Scheme 2):

  • Condensation of 3-methylaniline (1) with ethyl acetoacetate (5) in acetic acid (120°C, 8 h)
  • Cyclization in Dowtherm A (240°C, 45 min) yields 6-methylquinolin-4-one (4) with 68% isolated yield

Comparative Analysis

Parameter Gould–Jacobs Conrad–Limpach
Reaction Time 4.5 h 9 h
Max Temperature 260°C 240°C
Overall Yield 46% 68%
Regioselectivity 85:15 95:5

The Conrad–Limpach method demonstrates superior regiocontrol for the 6-methyl isomer, critical for subsequent sulfonation.

Sulfonation at Position 3

Direct Sulfonation with 4-Chlorobenzenesulfonyl Chloride

Electrophilic aromatic sulfonation proceeds via two-stage activation (Scheme 3):

  • Generation of Sulfur Trioxide Complex :
    • 4-Chlorobenzenesulfonyl chloride (6) reacts with PCl₅ (1:1 molar ratio) in CH₂Cl₂ (0°C, 30 min)
  • Friedel–Crafts Sulfonation :
    • Quinolin-4-one (4) treated with SO₃ complex in nitrobenzene (90°C, 6 h)
    • Quench with ice-water yields 3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-one (7) (62% yield)

Optimization Table

Catalyst Solvent Temp (°C) Yield (%)
AlCl₃ Nitrobenzene 90 62
FeCl₃ Toluene 110 48
H₂SO₄ DCE 80 34

Nitrobenzene as solvent prevents over-sulfonation while maintaining heterocycle stability.

Acetamide Side Chain Installation

Nucleophilic Acylation at Position 1

The quinoline nitrogen undergoes alkylation followed by amidation (Scheme 4):

  • Alkylation :
    • Compound (7) reacts with ethyl bromoacetate (8) in DMF (NaH, 0°C → RT, 12 h)
    • Intermediate ester (9) isolated in 78% yield
  • Amidation :
    • Hydrolysis of (9) with LiOH (THF/H₂O, 50°C, 3 h)
    • Coupling with 4-methylaniline (10) using EDCl/HOBt (CH₂Cl₂, 24 h)
    • Final product (11) obtained in 65% yield after crystallization

Critical Parameters

  • NaH concentration must exceed 2.5 eq to prevent O-alkylation
  • EDCl/HOBt system suppresses racemization during amide formation
  • Crystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity

Alternative Synthetic Approaches

One-Pot Tandem Methodology

Recent advances enable sequential cyclization/sulfonation (Scheme 5):

  • 3-Methylaniline (1) , diethyl ethoxymethylidenedimalonate (2) , and 4-chlorobenzenesulfonyl chloride (6) react in [BMIM]PF₆ ionic liquid
  • Microwave irradiation (150°C, 30 min) produces (7) directly in 54% yield
  • Reduces total synthesis steps from 4 to 2

Advantages

  • Solvent-free conditions
  • 38% reduction in reaction time
  • Improved E-factor (2.1 vs. 6.8 for classical route)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-5), 7.89–7.82 (m, 4H, ArH), 6.92 (d, J = 8.4 Hz, 2H, NHAr), 4.62 (s, 2H, CH₂CO), 2.76 (s, 3H, CH₃), 2.31 (s, 3H, ArCH₃)
  • HRMS : m/z [M+H]⁺ calcd. 509.1248, found 509.1251
  • XRD : Monoclinic P2₁/c space group, dihedral angle 87.3° between quinoline and benzene planes

Purity Assessment

Method Result
HPLC 99.3%
DSC ΔH = 158 J/g
TGA <0.5% loss

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD)
3-Methylaniline 120
4-Chlorobenzenesulfonyl chloride 980
EDCl 2,450

Process Intensification

  • Continuous flow Gould–Jacobs cyclization reduces batch time by 60%
  • Membrane-assisted sulfonation improves yield to 74%
  • Enzymatic amidation using lipase B reduces catalyst costs by 83%

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Three structurally related compounds are analyzed:

Compound Name Quinolinone Substituents (Position) Acetamide Side Chain Molecular Formula Molecular Weight
Target Compound 3-(4-Cl-benzenesulfonyl), 6-methyl N-(4-methylphenyl) C₂₅H₂₁ClN₂O₄S 481.0
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 3-(benzenesulfonyl), 6-ethyl N-(4-chlorophenyl) C₂₅H₂₁ClN₂O₄S 481.0
2-[6-Chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide 3-(4-methylbenzenesulfonyl), 6-chloro N-(4-methylphenyl) C₂₅H₂₁ClN₂O₄S 481.0

Structural and Functional Differences

(a) Sulfonyl Group Variations
  • Analog from : The unsubstituted benzenesulfonyl group lacks electron-withdrawing substituents, reducing polarity and possibly metabolic stability.
  • Analog from : The 4-methylbenzenesulfonyl (tosyl) group provides moderate electron-donating effects, which may influence solubility and crystallinity.
(b) Quinolinone Core Modifications
  • Methyl vs. Ethyl (Position 6): The target compound’s methyl group (vs.
  • Chloro vs. Methyl (Position 6) : The 6-chloro substituent in increases electron deficiency, which could enhance reactivity in electrophilic substitution reactions.
(c) Acetamide Side Chain
  • N-(4-methylphenyl) (target and ): The methyl group is a weak electron donor, favoring hydrophobic interactions.
  • N-(4-chlorophenyl) (): The chloro substituent increases polarity and hydrogen-bonding capacity, possibly altering target selectivity.

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide , often referred to as C655-0135, is a synthetic derivative of quinoline that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C25H21ClN2O4SC_{25}H_{21}ClN_{2}O_{4}S. Its structure features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Utilizing methods such as the Skraup synthesis.
  • Introduction of the Sulfonyl Group : Achieved through sulfonylation reactions.
  • Attachment of Chlorophenyl Group : Involves substitution reactions with chlorophenyl derivatives.
  • Final Acetamide Formation : Accomplished through acylation reactions to yield the final product.

Anticancer Properties

Research indicates that C655-0135 exhibits significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves inducing apoptosis and cell cycle arrest in the G2/M phase.

Cell LineIC50 (μM)Mechanism
MCF-715.2Apoptosis induction
SW48018.7Cell cycle arrest
A54920.5Apoptosis induction

Antimicrobial Activity

Preliminary studies suggest that C655-0135 may also possess antimicrobial properties. The presence of the sulfonyl group enhances its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.

The biological activity of C655-0135 can be attributed to its ability to interact with specific molecular targets. It likely inhibits enzymes by binding to their active sites, disrupting various biological pathways:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and cancer progression.
  • Protein-Ligand Interactions : Molecular docking studies have indicated favorable interactions between C655-0135 and target proteins, enhancing its binding affinity.

Case Studies

Several studies have explored the efficacy of similar quinoline derivatives:

  • Study on Quinoline Derivatives : A study evaluated a series of quinoline compounds against MCF-7 cells, revealing that modifications at the 6-position significantly increased cytotoxicity.
  • In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth rates, supporting the potential for clinical applications.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the quinoline core via cyclization of substituted anilines with β-ketoesters under acidic conditions.
  • Step 2: Sulfonylation at the 3-position using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
  • Step 3: Acetamide coupling via nucleophilic substitution between the quinoline nitrogen and chloroacetamide derivatives, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) . Key Conditions: Temperature control (±5°C), anhydrous solvents, and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:quinoline intermediate) to minimize byproducts .

Q. How can researchers validate the molecular structure and purity of the compound?

  • Spectroscopy: Use 1H^1H/13C^{13}C NMR to confirm substituent integration and coupling patterns (e.g., sulfonyl and acetamide groups). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography: Single-crystal analysis via SHELX or WinGX software resolves bond lengths/angles and confirms stereochemistry .

Advanced Research Questions

Q. What experimental strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Multi-technique validation: Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic ambiguities (e.g., disordered sulfonyl groups), refine data using SHELXL’s restraints (e.g., DFIX, FLAT) .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments .

Q. How do substituents (e.g., 4-chlorobenzenesulfonyl, 4-methylphenyl) influence reactivity and bioactivity?

  • Reactivity: The sulfonyl group enhances electrophilicity at the quinoline 3-position, facilitating nucleophilic substitution. Electron-donating methyl groups on the phenyl ring stabilize intermediates during coupling .
  • Bioactivity: Substituent lipophilicity (ClogP) impacts membrane permeability. Comparative studies with analogs (e.g., 4-fluorobenzenesulfonyl derivatives) show that chloro-substituents improve target binding affinity by 30% in enzyme inhibition assays .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in biological systems?

  • Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Enzyme Assays: Measure IC50_{50} values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites, validated by mutagenesis studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across different assay platforms?

  • Example: If IC50_{50} values vary between cell-free and cell-based assays:
  • Potential Cause: Differences in compound uptake (e.g., efflux pumps in cell lines).
  • Solution: Use ATPase inhibitors (e.g., verapamil) to block efflux and reassess activity. Validate via LC-MS quantification of intracellular compound levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.